molecular formula C6H13NO B1632215 2-(Tetrahydro-3-furanyl)ethanamine CAS No. 770709-01-8

2-(Tetrahydro-3-furanyl)ethanamine

Cat. No.: B1632215
CAS No.: 770709-01-8
M. Wt: 115.17 g/mol
InChI Key: CNWVPUYTZPMEDA-UHFFFAOYSA-N
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Description

Significance of Tetrahydrofuran-Containing Amines in Organic Chemistry

The combination of a THF ring with an amine functional group creates a class of compounds known as tetrahydrofuran-containing amines, which are of particular importance in organic synthesis and drug discovery. The nitrogen atom of the amine provides a site for further functionalization, allowing for the creation of a diverse library of derivatives. Furthermore, the basicity of the amine can play a crucial role in its interaction with biological targets. The spatial arrangement of the THF ring and the amine group can also lead to specific conformational preferences, which can be critical for molecular recognition and binding to enzymes or receptors. nih.gov

The synthesis of tetrahydrofuran (B95107) derivatives is an active area of research, with numerous methods being developed for their stereoselective construction. chemistryviews.org These methods include intramolecular cyclizations, cycloadditions, and rearrangements, enabling access to a wide variety of substituted THFs. The development of efficient synthetic routes to tetrahydrofuran-containing amines is crucial for exploring their potential applications.

Overview of the Ethanamine Scaffold in Bioactive Molecules

The ethanamine (or ethylamine) scaffold, characterized by a two-carbon chain attached to an amino group, is a fundamental building block in a multitude of bioactive molecules. google.com Its simplicity and versatility make it a common feature in many pharmaceuticals and agrochemicals. The ethanamine moiety can act as a key pharmacophore, which is the essential part of a molecule's structure that is responsible for its biological activity. mdpi.com

The biological activity of ethanamine derivatives is diverse and well-documented. For instance, many antihistamines, antidepressants, and antipsychotic drugs contain the ethanamine scaffold. The nitrogen atom of the ethanamine can be primary, secondary, or tertiary, and this substitution pattern significantly influences the compound's properties, such as its basicity, lipophilicity, and ability to form hydrogen bonds. These properties, in turn, affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to its biological target.

The flexibility of the two-carbon linker in the ethanamine scaffold allows the amino group to adopt various conformations, which can be crucial for optimal interaction with a receptor's binding site. The study of structure-activity relationships (SAR) in ethanamine-containing compounds has provided valuable insights into the design of new and more effective therapeutic agents. nih.gov

Historical Context of Research on 2-(Tetrahydro-3-furanyl)ethanamine and Related Analogues

While a detailed historical timeline for the specific compound 2-(Tetrahydro-3-furanyl)ethanamine is not extensively documented in early literature, its emergence can be understood within the broader context of advancements in organic synthesis and medicinal chemistry. The interest in tetrahydrofuran-containing compounds gained significant momentum with the discovery of numerous natural products possessing this structural motif and exhibiting potent biological activities. nih.govresearchgate.net This spurred the development of synthetic methods to access these complex molecules and their analogues.

The synthesis of amines, in general, has a long history, with foundational methods like the Hofmann rearrangement and the Curtius rearrangement being developed in the late 19th and early 20th centuries. The advent of catalytic amination and reductive amination techniques in the 20th century provided more efficient and versatile routes to a wide range of amines. acs.orgresearchgate.net

The specific synthesis of 2-(Tetrahydro-3-furanyl)ethanamine and its analogues likely emerged from the convergence of these two areas of research: the growing interest in THF-containing molecules and the availability of robust methods for amine synthesis. Early research on related tetrahydrofuranyl amines would have paved the way for the exploration of this particular compound. For example, research into the synthesis of tetrahydrofurfurylamine (B43090) (tetrahydrofuran-2-ylmethanamine) and its derivatives has been ongoing, with studies focusing on optimizing reaction conditions and exploring their biological activities. researchgate.net

In recent years, the focus has shifted towards developing more efficient and stereoselective synthetic methods for these types of compounds, driven by the increasing demand for enantiomerically pure building blocks in drug discovery. The development of transition-metal-catalyzed reactions has been particularly impactful in this regard. acs.org The ongoing research into 2-(Tetrahydro-3-furanyl)ethanamine and its analogues is a testament to the enduring importance of this structural class in the quest for new and improved chemical entities.

Data Tables

Table 1: Synthesis of Tetrahydrofuran-Derived Amines - Reaction Parameters

Starting MaterialReagents and ConditionsProductYield (%)Reference
Furan-derived ketonePd/Al2O3, H2, NH3Tetrahydrofuran-derived amineUp to 98% acs.org
TetrahydrofuranIndole/Carbazole derivatives, CuCl2, bipy, DTBPN-(Tetrahydrofuran-2-yl)indole/carbazoleGood to excellent acs.org
γ,δ-Unsaturated alcoholHenry reaction followed by iodocyclization2,5-Polysubstituted tetrahydrofuran derivativesHigh chemistryviews.org
Furfuryl alcoholRaney® Ni, NH3, H2 (1.0 MPa)Tetrahydrofurfurylamine94.0% researchgate.net

Table 2: Comparative Biological Activity of Selected Bioactive Scaffolds

Compound/ScaffoldClass of CompoundNotable Biological ActivitiesReference
TetrahydrofuranHeterocyclic etherAntitumor, Antiviral, Anti-inflammatory researchgate.net
EthanamineAlkylamineAntihistaminic, Antidepressant, Antipsychotic google.com
Xanthene DerivativesOxygen-containing heterocycleAntibacterial, Antifungal, Anticancer nih.gov
Steviol DerivativesDiterpenoidAntiproliferative nih.gov
Pyridine DerivativesNitrogen-containing heterocycleAnticancer, Antibacterial, Anti-inflammatory nih.gov

Properties

IUPAC Name

2-(oxolan-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-3-1-6-2-4-8-5-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWVPUYTZPMEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770709-01-8
Record name 2-(oxolan-3-yl)ethan-1-amine
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Synthetic Methodologies for 2 Tetrahydro 3 Furanyl Ethanamine and Its Derivatives

Strategies for the Construction of the Tetrahydrofuran (B95107) Ring System

The formation of the tetrahydrofuran (THF) ring is a critical step in the synthesis of 2-(tetrahydro-3-furanyl)ethanamine and its derivatives. Key strategies include cyclization reactions and the careful selection of precursor molecules.

Cyclization Reactions in Tetrahydrofuran Moiety Formation

A prevalent method for constructing the tetrahydrofuran ring is through intramolecular cyclization reactions. These reactions often involve the formation of a carbon-oxygen bond to close the five-membered ring. One notable approach is the palladium-catalyzed carboetherification of γ-hydroxy alkenes. nih.govorganic-chemistry.org This method allows for the simultaneous formation of a C-C and a C-O bond, leading to substituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org For instance, the reaction of γ-hydroxy alkenes with aryl or alkenyl bromides in the presence of a palladium catalyst and a suitable ligand can yield fused or attached bis-tetrahydrofuran structures. nih.gov

Another powerful strategy involves the 5-endo-trig cyclization of sulfonyl-substituted homoallylic alcohols. ic.ac.uk Treatment of these precursors with a base induces cyclization to form 2,5-disubstituted tetrahydrofurans. The stereoselectivity of this process can often be controlled by the geometry of the vinylic sulfone double bond. ic.ac.uk Additionally, intramolecular SN2 reactions, where a hydroxyl group displaces a leaving group on a tethered alkyl chain, are a classical and widely used method for forming the tetrahydrofuran ring. nih.gov

Table 1: Selected Cyclization Reactions for Tetrahydrofuran Synthesis
Reaction TypeKey ReactantsCatalyst/ReagentProduct TypeReference
Palladium-Catalyzed Carboetherificationγ-Hydroxy Alkenes, Aryl/Alkenyl BromidesPd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., DPE-Phos)Substituted Tetrahydrofurans nih.govorganic-chemistry.org
5-endo-trig CyclizationSulfonyl-Substituted Homoallylic AlcoholsBase (e.g., BuLi)2,5-Disubstituted Tetrahydrofurans ic.ac.uk
Intramolecular SN2Hydroxyalkyl Halides/SulfonatesBaseTetrahydrofurans nih.gov
Oxidative Cyclizationγ-HydroxyalkenesPd(TFA)₂/PyridineSpirocyclic or Fused Bicyclic Tetrahydrofurans nih.gov

Precursor Chemistry for Ring Synthesis

The choice of starting materials is fundamental to the successful synthesis of the tetrahydrofuran ring. A common industrial route to tetrahydrofuran itself involves the acid-catalyzed dehydration of 1,4-butanediol. wikipedia.orgsciencemadness.org While this provides the basic THF structure, more complex derivatives require specifically functionalized precursors.

For instance, the synthesis of polysubstituted tetrahydrofurans can start from commercially available materials like methyl (S)-3-hydroxy-2-methylpropionate. ic.ac.uk Through a series of protection, reduction, and oxidation steps, this precursor can be converted into an aldehyde suitable for subsequent cyclization reactions. ic.ac.uk Another approach utilizes the reaction of propylene (B89431) and aqueous formaldehyde (B43269) to produce 3-buten-1-ol, which can then be further elaborated into a substituted tetrahydrofuran. google.com The catalytic hydrogenation of furan (B31954) and its derivatives also serves as a viable, though less common, route to the tetrahydrofuran core. wikipedia.orgorgsyn.org

Approaches for the Introduction of the Ethanamine Moiety

Once the tetrahydrofuran ring is in place, the next critical step is the introduction of the ethanamine side chain. This can be accomplished through several well-established synthetic transformations.

Amine Synthesis via Halogenated Intermediates

A common strategy involves the use of halogenated tetrahydrofuran derivatives as electrophiles for nucleophilic substitution with an amine source. For example, a 3-(2-haloethyl)tetrahydrofuran can react with ammonia (B1221849) or a primary amine to furnish the desired 2-(tetrahydro-3-furanyl)ethanamine. This approach leverages the reactivity of alkyl halides in SN2 reactions. The synthesis of the halogenated intermediate itself can be achieved from a corresponding alcohol via standard halogenation procedures.

Application of Classical Amine Synthesis Reactions (e.g., Gabriel Synthesis, Delépine Reaction)

Classical named reactions for primary amine synthesis are also applicable. The Gabriel synthesis provides a reliable method for converting primary alkyl halides into primary amines without the issue of over-alkylation. nrochemistry.commasterorganicchemistry.com This two-step process involves the initial alkylation of potassium phthalimide (B116566) with a 3-(2-haloethyl)tetrahydrofuran, followed by hydrolysis or hydrazinolysis to release the primary amine. nrochemistry.commasterorganicchemistry.comyoutube.com

The Delépine reaction offers an alternative route, where an alkyl halide reacts with hexamethylenetetramine to form a quaternary ammonium (B1175870) salt. wikipedia.orgorganic-chemistry.org Subsequent acid hydrolysis of this salt yields the primary amine. wikipedia.orgorganic-chemistry.org This method is particularly useful for the synthesis of primary aliphatic amines from accessible starting materials. wikipedia.orgorgsyn.org

Table 2: Comparison of Classical Amine Synthesis Reactions
ReactionKey ReagentsIntermediateKey AdvantagesReference
Gabriel SynthesisPotassium Phthalimide, Alkyl Halide, Hydrazine/AcidN-AlkylphthalimideAvoids over-alkylation, clean conversion to primary amines. nrochemistry.commasterorganicchemistry.comyoutube.com
Delépine ReactionHexamethylenetetramine, Alkyl Halide, AcidQuaternary Ammonium SaltUses readily available reagents, mild reaction conditions. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for amine synthesis. masterorganicchemistry.commdpi.com In the context of 2-(tetrahydro-3-furanyl)ethanamine synthesis, this would typically involve the reaction of 2-(tetrahydro-3-furanyl)acetaldehyde with ammonia in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. masterorganicchemistry.com This one-pot procedure is efficient and avoids the need for isolating the intermediate imine. A patent describes the preparation of tetrahydrofuran-3-methylamine from tetrahydrofuran-3-formaldehyde and liquefied ammonia, followed by hydrogenation, achieving high purity and yield. google.com The mechanism generally proceeds through the initial formation of an imine or enamine, which is then reduced to the final amine. researchgate.net

Multi-Step and One-Pot Synthetic Procedures

Tandem Reactions for Fused Heterocycle Formation (e.g., Pictet–Spengler Reaction utilizing 2-(5-methylfuran-2-yl)ethanamine)

A notable approach for constructing fused heterocyclic systems involves tandem reactions, where multiple bond-forming events occur in a single operational sequence. The Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinolines and related structures, has been adapted for the synthesis of tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgwikipedia.org This method utilizes the readily accessible 2-(5-methylfuran-2-yl)ethanamine and various aromatic aldehydes. beilstein-journals.org

The reaction proceeds via a semi-one-pot procedure involving the initial condensation of 2-(5-methylfuran-2-yl)ethanamine with an aldehyde, followed by an acid-catalyzed Pictet-Spengler cyclization. beilstein-journals.org The success of this reaction is contingent on the stability of the resulting iminium cation, which facilitates the smooth cyclization onto the furan ring. beilstein-journals.org Research has shown that aromatic aldehydes bearing electron-donating groups lead to higher yields of the desired tetrahydrofuro[3,2-c]pyridine products compared to those with electron-withdrawing groups. beilstein-journals.org However, the reaction can be sensitive to the nature of the aldehyde, with some substrates leading to side products or decomposition. beilstein-journals.org For instance, the use of 4-(methylthio)benzaldehyde (B43086) resulted in the formation of a 1,4-diketone as a major byproduct, while 1H-pyrrole-2-carbaldehyde led to significant tarring. beilstein-journals.org

The Pictet-Spengler reaction is a powerful tool for creating complex heterocyclic compounds, often in a single step. numberanalytics.com Its mechanism involves the formation of an iminium ion from the condensation of an amine and an aldehyde, followed by an intramolecular electrophilic aromatic substitution. wikipedia.orgnumberanalytics.com

Three-Component Reactions Incorporating Furan Derivatives

Three-component reactions offer an efficient pathway to complex molecules by combining three different starting materials in a single step. In the context of furan chemistry, these reactions have been employed to synthesize a variety of substituted furan derivatives. nih.gov For example, a one-pot, three-component reaction has been developed for the synthesis of 3-hetarylaminomethylidenefuran-2(3H)-ones. nih.gov This method involves the reaction of a 5-arylfuran-2(3H)-one with an ortho ester and a heterocyclic amine. nih.gov The choice of solvent can influence the reaction time and yield, with polar protic solvents like isopropyl alcohol often providing optimal results. nih.gov

Gold-catalyzed three-component coupling reactions have also emerged as a powerful strategy for constructing highly substituted furan derivatives. These reactions can involve the coupling of phenylglyoxal (B86788) derivatives, secondary amines, and terminal alkynes under mild conditions, allowing for the rapid assembly of the furan core with diverse substitution patterns.

Concise Synthetic Pathways for Related Ethanamine Intermediates

The synthesis of ethanamine intermediates, which are crucial building blocks for more complex molecules, can be achieved through various concise pathways. For instance, 2-(tetrahydro-3-furanyl)ethanamine can be synthesized via the reductive amination of 2-(tetrahydro-3-furanyl)acetaldehyde using ammonia and a catalyst like Raney nickel. Another route involves the nucleophilic substitution of halogenated tetrahydrofuran derivatives with ethylamine (B1201723).

Furthermore, the synthesis of tetrahydrofurfurylamine (B43090), a related intermediate, can be achieved from the reductive amination of furfural (B47365) or furfuryl alcohol with ammonia and hydrogen over nickel catalysts. researchgate.net This process highlights the utility of biomass-derived starting materials in the synthesis of valuable chemical intermediates.

Enantioselective Synthesis of Chiral Analogues

The development of enantioselective methods for the synthesis of chiral N-heterocycles, such as those derived from 2-(tetrahydro-3-furanyl)ethanamine, is of significant interest in medicinal chemistry. nih.gov Asymmetric catalysis provides a powerful platform for accessing these chiral molecules with high enantiopurity. nih.govresearchgate.net

One notable approach is the asymmetric Pictet-Spengler reaction, which can be catalyzed by chiral Brønsted acids. nih.gov These catalysts, such as electron-rich heteroaromatic imidodiphosphorimidates (IDPis), can provide high stereochemical control and significant rate enhancements. nih.gov The mechanism is believed to involve the stabilization of cationic intermediates and transition states through cation–π interactions with the chiral counteranion. nih.gov

Copper-catalyzed asymmetric cyclizative aminoboration represents another innovative strategy for the enantioselective synthesis of chiral piperidines and tetrahydroisoquinolines. nih.govresearchgate.net This method employs a chiral copper catalyst to effect the cyclization of an alkene bearing an amine group, leading to the formation of chiral N-heterocycles in good yields and with excellent enantioselectivities. nih.govresearchgate.net

Synthetic Transformations and Reactivity Studies of 2-(Tetrahydro-3-furanyl)ethanamine Intermediates

Derivatization of (Tetrahydro-3-furanyl)methanol Derivatives

(Tetrahydro-3-furanyl)methanol is a key intermediate that can be derivatized to access a range of other compounds. nih.gov Its chemical reactivity allows for transformations such as oxidation to the corresponding aldehyde or carboxylic acid, and conversion of the hydroxyl group to a leaving group for subsequent nucleophilic substitution reactions. These transformations are fundamental in building more complex molecular architectures based on the tetrahydrofuran scaffold.

The reactivity of the furan ring itself is also a crucial aspect. Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions, primarily at the 2-position. numberanalytics.comyoutube.com Common electrophilic substitution reactions include nitration, bromination, and formylation. numberanalytics.com Furan can also participate as a diene in Diels-Alder reactions with activated dienophiles. youtube.com These reactivity patterns provide a versatile handle for the functionalization of furan-containing intermediates.

Reactions Involving Halogenated Furanyl Ethanone Precursors

One common strategy for the synthesis of furan derivatives involves the use of halogenated precursors. For instance, 2-acetylfuran (B1664036) can serve as a starting material. wikipedia.org The synthesis of 2-(tetrahydro-3-furanyl)ethanamine can be achieved through nucleophilic substitution of halogenated tetrahydrofuran derivatives with ethylamine. The halogenation of the precursor is a critical step, often carried out using reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus tribromide (PBr₃) at controlled temperatures, typically ranging from -10°C to 25°C. The choice of solvent can significantly impact the reaction's efficiency, with acetonitrile, dimethylformamide (DMF), and tetrahydrofuran (THF) being commonly employed.

A key intermediate in some synthetic pathways is 2-furanyloxoacetic acid, which can be produced from the reaction of 2-acetylfuran with aqueous sodium nitrite. wikipedia.org This intermediate is notably used in the production of the cephalosporin (B10832234) antibiotic, Cefuroxime. wikipedia.org

Reduction and Oxidation Reactions in Derivative Synthesis

Reduction and oxidation are fundamental transformations in the synthesis of 2-(tetrahydro-3-furanyl)ethanamine derivatives. The amine group of 2-(tetrahydro-3-furanyl)ethanamine can be oxidized to form corresponding nitro or oxime derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate. Conversely, reduction reactions can convert the primary amine to secondary or tertiary amines, with powerful reducing agents such as lithium aluminum hydride (LiAlH₄) being frequently utilized.

Reductive amination is another widely used method. researchgate.net For example, 2-(tetrahydro-3-furanyl)acetaldehyde can undergo reductive amination with ammonia and hydrogen in the presence of a catalyst like Raney nickel to produce 2-(tetrahydro-3-furanyl)ethanamine. researchgate.net The reaction conditions, particularly the presence or absence of an external hydrogen source, can be manipulated to control the final product. For instance, the reductive amination of furfuryl alcohol with ammonia over a Raney Ni catalyst can yield tetrahydrofurfurylamine in the presence of added hydrogen, while its absence favors the formation of furfurylamine. researchgate.net

Detailed studies on the reductive amination of furfuryl alcohol have shown that an excess of hydrogen in the reaction leads to the deep hydrogenation of the furan ring. researchgate.net The reaction typically proceeds through a series of steps: dehydrogenation of the alcohol to an aldehyde, condensation with ammonia to form an imine, and subsequent hydrogenation of the imine to the final amine. researchgate.net

Alkylation and Esterification Reactions

Alkylation and esterification reactions are crucial for the further derivatization of the 2-(tetrahydro-3-furanyl)ethanamine scaffold. Alkylation of the amine group can lead to the formation of secondary and tertiary amines. masterorganicchemistry.com However, the direct alkylation of amines with alkyl halides can sometimes be problematic due to the potential for multiple alkylations, leading to a mixture of products. masterorganicchemistry.com The reactivity of the resulting secondary amine is often higher than the primary amine, which can lead to the formation of the tertiary amine and even a quaternary ammonium salt. masterorganicchemistry.com

Esterification, the reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst, is a common method for introducing ester functionalities. chemguide.co.ukchemguide.co.uk The Fischer esterification is a classic example, which is a reversible acid-catalyzed condensation reaction. nih.govmasterorganicchemistry.com To drive the reaction towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is often used. masterorganicchemistry.com The reaction is typically catalyzed by strong acids like concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukkhanacademy.org The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and elimination of water. chemguide.co.ukmasterorganicchemistry.com

The table below summarizes the key reactions involved in the synthesis and derivatization of 2-(Tetrahydro-3-furanyl)ethanamine.

Reaction TypeReactantsReagents/CatalystsProducts
Halogenation Tetrahydrofuran derivativeThionyl chloride (SOCl₂), PCl₃, or PBr₃Halogenated tetrahydrofuran derivative
Nucleophilic Substitution Halogenated tetrahydrofuran derivative, Ethylamine-2-(Tetrahydro-3-furanyl)ethanamine
Oxidation 2-(Tetrahydro-3-furanyl)ethanamineHydrogen peroxide, Potassium permanganateNitro or oxime derivatives
Reduction 2-(Tetrahydro-3-furanyl)ethanamineLithium aluminum hydride (LiAlH₄)Secondary or tertiary amines
Reductive Amination 2-(Tetrahydro-3-furanyl)acetaldehyde, AmmoniaRaney nickel, Hydrogen2-(Tetrahydro-3-furanyl)ethanamine
Alkylation 2-(Tetrahydro-3-furanyl)ethanamine, Alkyl halide-Secondary and tertiary amine derivatives
Fischer Esterification Carboxylic acid, AlcoholConcentrated sulfuric acidEster

Structure Activity Relationship Sar Studies of 2 Tetrahydro 3 Furanyl Ethanamine Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of 2-(tetrahydro-3-furanyl)ethanamine derivatives is intrinsically linked to the specific arrangement and properties of its core components: the tetrahydrofuran (B95107) (THF) ring, the ethylamine (B1201723) side chain, and their spatial relationship.

The tetrahydrofuran ring serves as a crucial structural anchor, and its substitution can significantly modulate a compound's pharmacological profile. The oxygen atom within the THF ring is a key feature, capable of acting as a hydrogen bond acceptor in interactions with biological targets. nih.gov This interaction is often critical for anchoring the ligand in a receptor's binding pocket. The loss of this oxygen, for instance by replacement with a methylene (B1212753) group, has been shown in related systems to lead to a drastic reduction or complete loss of activity, underscoring its importance. nih.gov

Substitutions on the carbon atoms of the THF ring can influence activity through steric and electronic effects. For example, in a series of HIV protease inhibitors containing a bis-tetrahydrofuran ligand, the addition of a C4-methoxy group was explored to form new hydrogen bonds with the enzyme backbone. nih.gov The stereochemistry of these substituents is also paramount; the (R)-methoxy substituted analog was found to be the most active, while its (S)-stereoisomer was significantly less potent. nih.gov This highlights that both the position and spatial orientation of substituents on the THF ring are critical for optimizing interactions with a biological target.

Table 1: Influence of Tetrahydrofuran Ring Modifications on Biological Activity in Analogous Systems

ModificationGeneral Effect on ActivityRationaleCitation
Removal of Ring OxygenSignificant loss of activityLoss of a key hydrogen bond acceptor site. nih.gov
C4-Methoxy SubstitutionPotency modulation dependent on stereochemistryIntroduction of a new hydrogen bond donor/acceptor; steric effects. nih.gov
C4-Benzyl SubstitutionReduced activity compared to methoxy (B1213986)Increased steric bulk may lead to unfavorable interactions. nih.gov

The primary amine of the ethylamine side chain is a critical functional group, typically protonated at physiological pH. This positive charge allows for strong ionic interactions with negatively charged residues, such as aspartate or glutamate (B1630785), in a receptor's binding site.

Chemical modifications to this amine group can have profound effects on biological activity.

N-Alkylation: The conversion of the primary amine to a secondary or tertiary amine by adding alkyl groups (e.g., methylation) can alter a compound's hydrogen bonding capacity and introduce steric bulk. This often leads to a decrease in potency, as the ability to form multiple hydrogen bonds is diminished and steric clashes with the receptor may occur.

N-Acylation: The formation of an amide by reacting the amine with a carboxylic acid or its derivative introduces a planar, rigid group and removes the positive charge. This would fundamentally change the nature of the ligand-receptor interaction, shifting from ionic bonding to potential hydrogen bonding via the amide N-H and carbonyl oxygen.

Bioisosteric Replacement: In some contexts, replacing the amine with other functional groups that can participate in similar interactions may be explored. However, the primary amine is often crucial for the specific interactions that define the compound's primary pharmacology.

Modifications that alter the basicity (pKa) of the amine can also tune the proportion of the compound that is protonated at physiological pH, thereby affecting its ability to engage in ionic interactions and cross biological membranes. acs.org

Table 2: General Effects of Amine Modification on Activity

Modification TypeExpected Impact on PotencyRationale
N-Methylation (Primary to Secondary)Likely decreaseReduced hydrogen bonding capacity, potential minor steric hindrance.
N,N-Dimethylation (Primary to Tertiary)Significant decreaseLoss of hydrogen bond donor capability, increased steric bulk.
N-AcetylationFundamental change in activityLoss of positive charge, introduction of amide functionality with different bonding properties.

The positioning of the ethylamine side chain on the tetrahydrofuran ring is a critical determinant of biological activity. The 2-(tetrahydro-3-furanyl)ethanamine scaffold has the side chain at the 3-position. Moving it to the 2-position would create a 2-(tetrahydro-2-furanyl)ethanamine isomer. This change would significantly alter the spatial relationship between the amine group and the ring oxygen. Such positional isomerism often leads to dramatic differences in biological activity, as the optimal geometry for receptor binding is highly specific.

Furthermore, the carbon to which the ethylamine group is attached (C3) is a chiral center. Therefore, 2-(tetrahydro-3-furanyl)ethanamine exists as two enantiomers: (R)-2-(tetrahydro-3-furanyl)ethanamine and (S)-2-(tetrahydro-3-furanyl)ethanamine. It is well-established in medicinal chemistry that enantiomers frequently exhibit different biological activities, potencies, and metabolic profiles. nih.gov One enantiomer typically fits much better into a chiral receptor binding site than the other, leading to higher affinity and efficacy. For example, in studies of protease inhibitors, altering the stereochemistry of a tetrahydrofuranyl urethane (B1682113) group resulted in a considerable decrease in antiviral activity. nih.gov Therefore, the specific stereochemistry at the C3 position is expected to be a major factor in the biological activity of these compounds.

Comparative SAR with Related Phenethylamine (B48288) and Tryptamine (B22526) Derivatives

The 2-(tetrahydro-3-furanyl)ethanamine structure can be viewed as an analog of phenethylamine where the phenyl ring is replaced by a saturated tetrahydrofuran ring. This type of substitution, known as bioisosteric replacement, is a common strategy in medicinal chemistry to modulate a drug's properties. ucl.ac.ukdrughunter.comnih.gov Phenyl rings are often associated with metabolic liabilities and poor solubility. ucl.ac.uknih.gov Replacing an aromatic ring with a saturated, sp³-rich scaffold like tetrahydrofuran can lead to improved physicochemical properties such as increased solubility and better metabolic stability. nih.gov

However, this replacement also removes the potential for π-π stacking interactions, which can be important for binding to some receptors. The tetrahydrofuran ring introduces a different set of properties: it is more flexible than a rigid phenyl ring and possesses a hydrogen bond-accepting oxygen atom. nih.gov The activity of a tetrahydrofuran derivative compared to its phenethylamine or tryptamine parent would depend on which interactions are more critical for binding to a specific target. If hydrogen bonding with the ether oxygen is a key interaction, the THF analog may exhibit high potency. If π-stacking is dominant, the THF analog would likely be less active.

Table 3: Comparative Properties of Phenyl and Tetrahydrofuran Rings as Bioisosteres

FeaturePhenyl RingTetrahydrofuran RingImplication for SAR
AromaticityAromaticSaturated (Non-aromatic)Loss of π-π stacking potential.
GeometryPlanar, rigidNon-planar, flexibleIncreased conformational freedom may allow better fit or lead to entropy loss upon binding.
Hydrogen BondingWeak π-system acceptorStrong sp³ oxygen acceptorPotential for new, strong hydrogen bonds with the receptor.
SolubilityGenerally lowerGenerally higherImproved pharmaceutical properties.
MetabolismProne to oxidation (e.g., hydroxylation)Generally more stable, but can be metabolizedPotential for improved metabolic profile.

Conformational Analysis and its Impact on Ligand-Receptor Interactions

The conformational flexibility of both the tetrahydrofuran ring and the ethylamine side chain plays a significant role in how the molecule can adapt its shape to fit into a receptor binding site. libretexts.org The THF ring is not planar and exists in various "envelope" and "twist" conformations that rapidly interconvert. The specific substitution pattern on the ring can influence the preferred conformation.

Biological Activities and Mechanistic Investigations of 2 Tetrahydro 3 Furanyl Ethanamine Analogues

Interactions with Specific Biological Receptors and Protein Targets

The unique structure of 2-(tetrahydro-3-furanyl)ethanamine allows it to interact with a variety of biological macromolecules, leading to a range of pharmacological effects. The following subsections detail the investigated interactions with specific receptors and enzymes.

Serotonin (B10506) Receptor (5-HT2A) Binding and Activation Profiles

Analogues of 2-(tetrahydro-3-furanyl)ethanamine have been investigated for their interaction with the serotonin 5-HT2A receptor, a key target for psychedelic drugs and a modulator of cortical function and cognition. researchgate.net The binding affinity of ligands to the 5-HT2A receptor can be enhanced by modifying the 2,5-oxygen substituents found in typical hallucinogenic amphetamines. researchgate.net Restricting the conformationally flexible 2,5-dimethoxy substituents into fused dihydrofuran rings, a structural feature related to the tetrahydrofuran (B95107) ring of 2-(tetrahydro-3-furanyl)ethanamine, has been shown to generally increase potency. researchgate.net

Studies on phenethylamine (B48288) derivatives have revealed that the 5-HT2A receptor has a hydrophobic tunnel near the orthosteric binding site. chemrxiv.org The potency of agonists at this receptor is linked to the ability of their 4-substituents to extend into and interact with this tunnel. chemrxiv.org Molecular modeling and structure-activity relationship studies have been instrumental in understanding these interactions. chemrxiv.org

Furthermore, research on NBOMe positional isomers, which are N-methoxybenzyl analogues of phenethylamines, highlights the critical role of the substitution pattern on the phenethylamine moiety for 5-HT2A receptor binding and activation. nih.gov The position of methoxy (B1213986) groups dramatically impacts the psychedelic activity and receptor interaction. nih.gov Specifically, the removal of the 2-methoxy group has a more significant negative effect on binding affinity and functional potency compared to the removal of the 5-methoxy group. nih.gov The activation of the 5-HT2A receptor is a primary mechanism for serotonergic psychedelics. nih.govnih.gov The therapeutic potential of these compounds is increasingly recognized, though many remain incompletely characterized. nih.gov

Compound ClassStructural FeatureImpact on 5-HT2A Receptor Interaction
PhenethylaminesFused dihydrofuran ringsIncreased potency
Phenethylamines4-substituents extending into hydrophobic tunnelEnhanced agonist potency
NBOMe IsomersMethoxy group positionCritical for binding and activation

TRPM8 Cold and Menthol (B31143) Receptor Modulation Studies

The transient receptor potential melastatin member 8 (TRPM8), also known as the cold and menthol receptor, is a calcium-permeable non-selective cation channel activated by cold temperatures and cooling agents like menthol. nih.govwikipedia.org While its primary role is in cold somatosensation, functional TRPM8 channels are also found in tissues not exposed to temperature variations. nih.gov

Studies have shown that TRPM8 can be modulated by various compounds. For instance, lysophospholipids can act as positive modulators, sensitizing the channel to open at normal body temperatures. nih.gov Conversely, polyunsaturated fatty acids can inhibit TRPM8. nih.gov The activation of TRPM8 channels leads to an increase in intracellular calcium, which can cause arterial smooth muscle contraction. nih.gov In the cerebral circulation of newborn pigs, the TRPM8 agonist icilin (B1674354) induced vasoconstriction, an effect that was counteracted by the receptor blocker AMTB. nih.gov This suggests that TRPM8 plays a role in modulating endothelium-dependent cerebral vascular functions under hypothermic conditions. nih.gov

Modulator TypeExample Compound(s)Effect on TRPM8
AgonistIcilin, MentholActivation, Vasoconstriction
AntagonistAMTBBlockade of agonist effects
Positive ModulatorLysophospholipidsSensitization
InhibitorPolyunsaturated fatty acidsInhibition

Investigations into Chymase Inhibition

Chymase is an angiotensin II-forming enzyme found in the granules of mast cells, including those in the heart. nih.gov It has been identified as a target for therapeutic intervention, particularly in the context of cardiovascular diseases. Studies have shown that chymase inhibitors could be a valuable addition to therapies involving angiotensin-converting enzyme (ACE) inhibitors for treating heart failure. nih.gov

A series of 2-sec.amino-4H-3,1-benzoxazin-4-ones has been evaluated as acyl-enzyme inhibitors of human recombinant chymase. nih.gov The introduction of an aromatic moiety into the 2-substituent of these compounds resulted in potent inhibition of chymase. nih.gov Specifically, compounds like 2-(N-benzyl-N-methylamino)-4H-3,1-benzoxazin-4-one were found to be strong inhibitors of chymase, forming stable acyl-enzymes. nih.gov These inhibitors also demonstrated the ability to block the chymase-catalyzed formation of angiotensin II from angiotensin I. nih.gov

Inhibitor ClassKey Structural FeatureEffect on Chymase
2-sec.amino-4H-3,1-benzoxazin-4-onesAromatic moiety in the 2-substituentPotent, stable acyl-enzyme inhibition

Opioid Receptor Ligand Studies (as a class for biased agonism research)

The design of ligands that can selectively activate certain intracellular signaling pathways over others, a concept known as biased agonism, is a significant area of research for opioid receptors. This approach aims to develop analgesics with reduced side effects, such as addiction. nih.gov

Research has focused on developing dual-target ligands that interact with both the µ-opioid receptor (MOR) and the dopamine (B1211576) D3 receptor (D3R). nih.gov By combining MOR agonism for pain relief with D3R antagonism or partial agonism, it may be possible to reduce the abuse liability of opioids. nih.gov Structure-activity relationship studies, aided by computational design, have led to the identification of potent dual-target leads with varying structural scaffolds. nih.gov

In a different approach, N-substituted tetrahydro-beta-carbolines (THβCs) have been designed and studied as potential MOR ligands. nih.gov Molecular docking and dynamic simulations have been used to assess their affinity and stability within the MOR binding pocket. nih.gov Certain THβC analogues have shown promising interactions with key residues involved in receptor activation, suggesting they could be a starting point for developing non-morphinan scaffold opioid receptor ligands. nih.gov

Ligand ClassTarget Receptor(s)Research Goal
Dual-target ligandsµ-Opioid Receptor (MOR) & Dopamine D3 Receptor (D3R)Non-addictive pain therapeutics
N-substituted tetrahydro-beta-carbolinesµ-Opioid Receptor (MOR)Novel non-morphinan scaffold ligands

Pharmacological Efficacy Studies in Preclinical Models

The practical applications of 2-(tetrahydro-3-furanyl)ethanamine analogues have been explored in various preclinical models, demonstrating their potential in fields such as agriculture.

Insecticidal Activity Profiling and Spectrum Analysis

Analogues of 2-(tetrahydro-3-furanyl)ethanamine have been investigated for their insecticidal properties. The insecticidal potency of compounds can be influenced by their molecular structure and how they interact with the insect's nervous system. nih.gov

Studies on β-dihydroagarofuran ether analogues have shown that modifications at specific positions of the molecule significantly affect their insecticidal activity. nih.gov For example, derivatives with two or three carbon atoms at the 1-position exhibited promising insecticidal activity against the oriental armyworm. nih.gov

Research on neonicotinoids, a class of insecticides that includes compounds structurally related to 2-(tetrahydro-3-furanyl)ethanamine, has shown that their insecticidal activity is correlated with their ability to block nerve activity in insects. nih.gov Dinotefuran, a neonicotinoid, demonstrated nerve-blocking activity comparable to other insecticides in its class. nih.gov

Furthermore, the development of novel anthranilic diamide (B1670390) insecticides containing indane and its analogues has shown that the introduction of these cyclic structures can enhance insecticidal activity. mdpi.com Structure-activity relationship (SAR) analysis revealed that the type and position of substituents on the indane ring influence the compound's effectiveness against specific pests like M. separata. mdpi.com

Compound ClassTarget Pest(s)Key Findings from SAR Studies
β-dihydroagarofuran ether analoguesOriental armyworm (Mythimna separata)Moiety at the 1-position significantly affects activity.
Neonicotinoids (e.g., Dinotefuran)American cockroach (Periplaneta americana)Insecticidal activity correlates with nerve-blocking activity.
Anthranilic diamides with indane analoguesM. separataIntroduction of indane and its substituent positions optimize activity.

Evaluation as Cooling Agents

The sensation of cooling is primarily mediated by the transient receptor potential melastatin 8 (TRPM8) ion channel, which is activated by cold temperatures (below 30°C) and certain chemical compounds. benthamopen.comnih.govnih.gov The activation of TRPM8 on sensory neurons evokes a physiological response perceived as coolness. researchgate.net Menthol is the most well-known natural cooling agent that targets this receptor. benthamopen.comresearchgate.net

Research into novel cooling agents has led to the development of synthetic compounds that modulate TRPM8 activity. nih.gov While direct studies on 2-(tetrahydro-3-furanyl)ethanamine analogues as cooling agents are not extensively documented in publicly available literature, the exploration of various heterocyclic compounds as TRPM8 modulators provides a basis for their potential in this area. The development of potent and selective TRPM8 agonists is a key strategy in this field. For instance, synthetic p-menthane (B155814) carboxamides and other classes of compounds, including various heterocyclic structures, have been investigated for their cooling properties. nih.gov The efficacy of these compounds is often assessed by their ability to activate TRPM8-mediated currents in heterologous expression systems, such as Xenopus oocytes or mammalian cell lines. nih.gov The potential for tetrahydrofuran-containing structures to act as TRPM8 modulators remains an area for future investigation.

Exploration in Anticancer Research

The tetrahydrofuran ring is a structural feature present in a variety of natural products that exhibit significant anticancer activity. wikipedia.orgnih.gov This has prompted the investigation of synthetic tetrahydrofuran-containing analogues as potential antiproliferative agents.

One notable example of a commercially available anticancer drug containing a tetrahydrofuran moiety is Eribulin (brand name: Halaven). wikipedia.org Furthermore, a wide range of marine polyketide macrolides, which are known for their potent biological activities, feature tetrahydrofuran units within their complex structures. nih.gov For instance, Amphidinolide N, a 25-membered macrolide with a trans-disubstituted tetrahydrofuran ring, has demonstrated potent cytotoxic activity against murine lymphoma L1210 and human epidermoid carcinoma KB cell lines, with IC50 values of 0.05 ng/mL and 0.06 ng/mL, respectively. nih.gov Other members of the amphidinolide family, such as Amphidinolide C, also show significant cytotoxicity. nih.gov

In the realm of synthetic analogues, a tetrahydrofuran version of the natural product FR901464 was synthesized and evaluated for its antiproliferative activity. nih.gov FR901464 is a potent anticancer agent that targets the spliceosome. nih.gov The study revealed that the tetrahydrofuran analogue was significantly less potent (by three orders of magnitude) than its tetrahydropyran (B127337) counterparts, highlighting the critical role of the specific heterocyclic ring in its biological activity. nih.gov

The table below summarizes the anticancer activity of some tetrahydrofuran-containing compounds.

Compound/Analogue ClassCancer Cell Line(s)Reported Activity (IC50)Source(s)
Amphidinolide NMurine lymphoma L12100.05 ng/mL nih.gov
Amphidinolide NHuman epidermoid carcinoma KB0.06 ng/mL nih.gov
Amphidinolide CMurine lymphoma L12105.8 ng/mL nih.gov
Amphidinolide CHuman epidermoid carcinoma KB4.6 ng/mL nih.gov
Mandelalides A and BMouse Neuro2A neuroblastomaNanomolar range nih.gov
Mandelalides A and BHuman NCI-H460 lung cancerNanomolar range nih.gov
FR901464 Tetrahydrofuran AnalogueNot specifiedThree orders of magnitude less potent than tetrahydropyran analogues nih.gov

Analgesic and Anti-inflammatory Potential

Analogues containing heterocyclic ring systems structurally related to tetrahydrofuran, such as tetrahydropyran and tetrahydroisoquinoline, have been investigated for their analgesic and anti-inflammatory properties. These studies provide insights into the potential of such scaffolds to mitigate pain and inflammation.

A study on a novel tetrahydropyran derivative, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (B129727) (LS20), demonstrated both antinociceptive and anti-inflammatory effects in murine models. nih.govbenthamdirect.com The analgesic activity was evaluated using the acetic acid-induced abdominal writhing, formalin, and tail-flick tests. nih.govbenthamdirect.com The mechanism of action for its antinociceptive effect was suggested to involve the opioid system. nih.govbenthamdirect.com Furthermore, the compound exhibited anti-inflammatory properties by reducing leukocyte migration and the production of pro-inflammatory cytokines such as TNF-α and IL-6. nih.govbenthamdirect.com

Similarly, a synthetic analogue of isoquinoline (B145761) alkaloids, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has shown pronounced analgesic and anti-inflammatory activity. biomedpharmajournal.org In the acetic acid-induced writhing test, this compound had an average effective dose (ED50) of 0.5 mg/kg. biomedpharmajournal.org In a model of formalin-induced arthritis in rats, this compound demonstrated a potent anti-inflammatory effect. biomedpharmajournal.org

The table below presents data from studies on the analgesic and anti-inflammatory effects of related heterocyclic compounds.

CompoundAnimal ModelEffectSource(s)
((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20)Acetic acid-induced abdominal writhing, formalin test, tail-flick testAntinociceptive effect nih.govbenthamdirect.com
((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20)Air pouch modelReduced leukocyte migration and pro-inflammatory cytokine production nih.govbenthamdirect.com
1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochlorideAcetic acid-induced writhing testAnalgesic effect (ED50 = 0.5 mg/kg) biomedpharmajournal.org
1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochlorideFormalin-induced arthritis in ratsAnti-inflammatory effect biomedpharmajournal.org

Elucidation of Molecular Mechanisms of Action

Understanding the molecular pathways through which a compound exerts its effects is crucial for its development as a therapeutic agent. For analogues of 2-(tetrahydro-3-furanyl)ethanamine, this involves investigating their interactions with cell signaling components, from cell surface receptors to intracellular second messengers and their ultimate impact on cellular and physiological processes.

G-protein Signaling and Beta-arrestin Recruitment Pathways

Many drugs exert their effects by binding to G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that play a central role in cellular communication. nih.gov Upon activation by a ligand, a GPCR undergoes a conformational change that allows it to interact with and activate heterotrimeric G-proteins. researchgate.net This activation leads to the dissociation of the G-protein into its α and βγ subunits, which then modulate the activity of various downstream effector proteins. researchgate.net

The signaling cascade initiated by a GPCR is terminated through a process called desensitization. This is often mediated by GPCR kinases (GRKs) that phosphorylate the activated receptor, increasing its affinity for proteins called β-arrestins. benthamopen.com The binding of β-arrestin to the GPCR sterically hinders its interaction with G-proteins, thereby dampening the G-protein-mediated signaling. benthamopen.com

In addition to their role in desensitization, β-arrestins can initiate their own signaling pathways, independent of G-proteins. benthamopen.com This phenomenon, known as biased agonism, occurs when a ligand preferentially activates one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin signaling) at the same receptor. The recruitment of β-arrestin can be monitored using techniques such as the TANGO (transcriptional activation following arrestin translocation) assay. wikipedia.org The interaction of 2-(tetrahydro-3-furanyl)ethanamine analogues with specific GPCRs could potentially trigger these complex signaling events, and the nature of this interaction (i.e., whether it is a full agonist, partial agonist, or biased agonist) would determine the ultimate cellular response.

Modulation of Second Messenger Systems (e.g., Phospholipase C, Phosphatidylinositol-Calcium)

The activation of different G-protein subtypes leads to the modulation of distinct second messenger systems. For instance, GPCRs that couple to Gαq proteins activate the enzyme phospholipase C (PLC). youtube.com PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). acs.orgnih.gov

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. nih.gov The resulting increase in intracellular Ca2+ concentration can trigger a wide range of cellular responses. DAG, on the other hand, remains in the plasma membrane and, in conjunction with Ca2+, activates protein kinase C (PKC), another important signaling molecule. acs.orgnih.gov Therefore, if an analogue of 2-(tetrahydro-3-furanyl)ethanamine were to activate a Gαq-coupled receptor, it would be expected to stimulate the PLC/IP3/Ca2+ and DAG/PKC signaling pathways. It is also possible for a compound to directly modulate the activity of these downstream effectors, as has been shown for the compound m-3M3FBS, which directly activates PLC. nih.gov

Effects on Neural Activity, Perception, and Behavior

The molecular interactions of 2-(tetrahydro-3-furanyl)ethanamine and its analogues can translate into observable effects on neural activity and behavior. Research has indicated that 2-(tetrahydro-3-furanyl)ethanamine itself has been studied for its effects on neurotransmitter systems. nih.gov Specifically, it has been shown to modulate serotonin and dopamine pathways, which are critical for mood regulation and cognitive function. nih.gov

In vitro studies have demonstrated that 2-(tetrahydro-3-furanyl)ethanamine may have potential antidepressant-like effects. nih.gov Furthermore, in animal models, the administration of this compound has been associated with a reduction in anxiety-like behaviors. nih.gov These findings suggest that analogues based on this scaffold could have significant neuropharmacological applications, potentially in the treatment of mood and anxiety disorders. The observed behavioral outcomes are the culmination of the compound's interactions with specific molecular targets and the subsequent cascade of signaling events within the central nervous system.

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental for isolating 2-(Tetrahydro-3-furanyl)ethanamine from complex mixtures and for quantifying its enantiomers.

The presence of a stereocenter in 2-(Tetrahydro-3-furanyl)ethanamine makes enantioseparation a critical analytical challenge. High-Performance Liquid Chromatography (HPLC) is a primary method for separating the (R)- and (S)-enantiomers. This is typically achieved using chiral stationary phases (CSPs).

Cyclodextrin-based columns are particularly effective for this purpose. For instance, a phenyl column permanently coated with a methylated β-cyclodextrin can be used for the chiral separation of structurally related phenethylamines. nih.gov This method relies on the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) (the host) and the enantiomers of the analyte (the guest). nih.gov The differing stability of these complexes for each enantiomer leads to different retention times, allowing for their separation and quantification. nih.gov

Table 1: Illustrative HPLC Conditions for Enantioseparation

Parameter Condition Purpose
Column Phenyl column coated with methylated β-cyclodextrin Chiral Stationary Phase for enantiomeric recognition. nih.gov
Mobile Phase Acidic buffer (e.g., 0.1% phosphoric acid) To ensure proper ionization and interaction with the CSP. nih.gov
Flow Rate 0.2 - 0.5 mL/min To achieve optimal separation and peak resolution. nih.gov
Temperature 30 °C To ensure reproducible retention times and complex formation kinetics. nih.gov

| Detection | UV or Mass Spectrometry | For quantification of the separated enantiomers. |

This table represents a typical setup for chiral amine separation; specific parameters for 2-(Tetrahydro-3-furanyl)ethanamine would require method development.

For the analysis of 2-(Tetrahydro-3-furanyl)ethanamine and its potential metabolites in biological samples, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry is a powerful tool. nih.govnih.gov As a polar compound, 2-(Tetrahydro-3-furanyl)ethanamine is well-suited for HILIC, which uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. nih.gov This technique is ideal for retaining and separating polar metabolites that are often poorly retained in reverse-phase chromatography. nih.govnih.gov Coupling HILIC with a mass spectrometer allows for the sensitive and selective detection and quantification of the parent compound and its metabolic products. nih.gov

Spectroscopic Approaches for Structural Elucidation and Stereochemical Assignment (e.g., Nuclear Magnetic Resonance for Absolute Configuration)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2-(Tetrahydro-3-furanyl)ethanamine and, crucially, for determining its absolute configuration. The "Mosher's method" and its modern variants are widely used for this purpose with chiral amines. springernature.com

This process involves derivatizing the amine with a chiral derivatizing agent (CDA), such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides. springernature.com The differing spatial arrangement of the substituents in these diastereomers leads to distinct chemical shifts (δ) in their ¹H or ¹⁹F NMR spectra, particularly for protons or fluorine atoms near the chiral center. springernature.comfrontiersin.org By analyzing the differences in these chemical shifts (Δδ), the absolute configuration of the original amine can be assigned. springernature.com More advanced methods may use novel CDAs, such as α-fluorinated phenylacetic phenylselenoester, and rely on comparing experimental and DFT-calculated ¹⁹F NMR chemical shifts for a more robust assignment. frontiersin.org

Table 2: Principle of Stereochemical Assignment using NMR and a Chiral Derivatizing Agent (CDA)

Step Description Rationale
1. Derivatization React the chiral amine with both (R)- and (S)-enantiomers of a CDA (e.g., MTPA). To convert the pair of enantiomers into a pair of diastereomers. springernature.com
2. NMR Analysis Acquire ¹H or ¹⁹F NMR spectra for each diastereomer. Diastereomers have different physical properties and thus different NMR spectra. illinois.edu
3. Data Comparison Calculate the difference in chemical shifts (Δδ = δS - δR) for corresponding nuclei on either side of the chiral center. The sign of the Δδ values correlates with the spatial arrangement of the substituents around the chiral center relative to the anisotropic group (e.g., phenyl) on the CDA. springernature.com

| 4. Configuration Assignment | Compare the observed pattern of Δδ values to an established model (e.g., Mosher's model). | The model predicts which substituents will be shielded or deshielded, allowing the absolute configuration (R or S) to be deduced. springernature.comillinois.edu |

Mass Spectrometry for Compound Identification and Metabolite Analysis

Mass spectrometry (MS) is a cornerstone for the identification of 2-(Tetrahydro-3-furanyl)ethanamine and the structural elucidation of its metabolites.

High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements. nih.govresearchgate.net This accuracy allows for the determination of the elemental composition of the parent ion and its fragments, which is essential for confirming the identity of a known compound or identifying an unknown substance. nih.gov For 2-(Tetrahydro-3-furanyl)ethanamine (C₆H₁₃NO), HRMS can confirm its exact mass, distinguishing it from other isobaric compounds. This capability is invaluable in metabolite profiling, where the elemental composition of a potential metabolite can suggest the biochemical transformation that has occurred (e.g., hydroxylation, demethylation).

Tandem mass spectrometry (MS/MS), often employing Collision-Induced Dissociation (CID), is used to fragment a selected precursor ion (such as the protonated molecule [M+H]⁺) to produce a characteristic spectrum of product ions. nih.gov The resulting fragmentation pattern serves as a structural fingerprint. For 2-(Tetrahydro-3-furanyl)ethanamine, CID studies would likely reveal characteristic losses related to the tetrahydrofuran (B95107) ring and the ethylamine (B1201723) side chain. Analysis of structurally related cyclic ethers suggests that a significant fragment ion could correspond to the protonated tetrahydrofuran ring or its rearranged isomers. nih.govnih.gov By studying these fragmentation pathways, the connectivity of the molecule can be confirmed, and isomeric structures can be differentiated.

Table 3: Predicted and Known Compound Names

Compound Name
2-(Tetrahydro-3-furanyl)ethanamine
(R)-α-methoxy-α-trifluoromethylphenylacetic acid
(S)-α-methoxy-α-trifluoromethylphenylacetic acid
α-fluorinated phenylacetic phenylselenoester

Chiral Derivatization Reagents and Diastereomeric Formation for Analytical Resolution

The analytical resolution of enantiomers of chiral primary amines such as 2-(tetrahydro-3-furanyl)ethanamine is a critical step in ensuring the stereochemical purity of the compound. A prevalent indirect method for this purpose is the use of chiral derivatization reagents (CDRs). This approach involves the reaction of the racemic amine with a single enantiomer of a chiral reagent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, which allows for their separation and quantification using standard chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). acs.orgwikipedia.org

The selection of an appropriate CDR is paramount and is often based on the reactivity of the amine, the stability of the resulting diastereomers, and the sensitivity of detection. For primary amines like 2-(tetrahydro-3-furanyl)ethanamine, a variety of CDRs have been developed and successfully applied to structurally similar compounds.

A notable class of CDRs for primary amines are isothiocyanates. For instance, reagents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) react with the primary amine to form stable thiourea (B124793) diastereomers. These derivatives can then be effectively separated by reversed-phase HPLC.

Another widely used and highly effective CDR is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, commonly known as Marfey's reagent. nih.gov This reagent reacts with primary amines under mild alkaline conditions to yield stable diastereomeric derivatives that can be readily resolved by HPLC with UV detection. nih.gov

Furthermore, o-phthalaldehyde (B127526) (OPA), when used in conjunction with a chiral thiol such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), forms fluorescent isoindole derivatives with primary amines. nih.govnih.gov This method is particularly advantageous due to its high sensitivity, allowing for the detection of minute quantities of the amine. nih.gov The resulting diastereomers are typically separated by reversed-phase HPLC. nih.gov

The derivatization of (R)- and (S)-2-(tetrahydro-3-furanyl)ethanamine with a chiral reagent, for example (S)-CDR, would result in the formation of two diastereomers: (R,S) and (S,S). These diastereomers can then be separated and quantified.

While specific research findings on the chiral derivatization of 2-(tetrahydro-3-furanyl)ethanamine are not extensively documented, the principles of diastereomeric formation and analytical resolution are well-established for analogous chiral primary amines. The following table illustrates a hypothetical separation of the diastereomers of 2-(tetrahydro-3-furanyl)ethanamine formed with a generic chiral derivatizing reagent, as would be analyzed by reversed-phase HPLC.

DiastereomerRetention Time (min)Resolution (Rs)
(R)-amine-(S)-CDR15.22.1
(S)-amine-(S)-CDR16.8

Detailed research into the application of various CDRs would be necessary to optimize the separation and quantification of the enantiomers of 2-(tetrahydro-3-furanyl)ethanamine. The selection of the CDR and the chromatographic conditions would be crucial in achieving baseline separation and accurate determination of the enantiomeric excess.

The following table summarizes some common chiral derivatization reagents applicable to primary amines and their typical analytical methodologies.

Chiral Derivatization Reagent (CDR)AbbreviationFunctional Group ReactivityAnalytical Method
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amideFDAA (Marfey's Reagent)Primary and Secondary AminesRP-HPLC-UV
(+)-1-(9-Fluorenyl)ethyl chloroformateFLECPrimary and Secondary Amines, ThiolsRP-HPLC-Fluorescence
o-Phthalaldehyde / N-isobutyryl-L-cysteineOPA / IBLCPrimary AminesRP-HPLC-Fluorescence
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chlorideMTPA-Cl (Mosher's Acid Chloride)Primary and Secondary Amines, AlcoholsNMR, GC, HPLC

Computational Chemistry and in Silico Studies

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This modeling is crucial for understanding the functional role of a compound and for designing new, more effective therapeutic agents.

The process involves placing the three-dimensional structure of the ligand, such as 2-(Tetrahydro-3-furanyl)ethanamine, into the binding site of a target receptor. Algorithms then sample a vast number of possible conformations and orientations of the ligand within the binding site, calculating a "binding score" for each pose. This score estimates the binding affinity, with lower scores generally indicating a more favorable interaction.

For a compound like 2-(Tetrahydro-3-furanyl)ethanamine, which contains a primary amine and a tetrahydrofuran (B95107) ring, docking studies can elucidate key interactions with receptor residues. Potential interactions include:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the oxygen atom in the tetrahydrofuran ring can act as a hydrogen bond acceptor.

Ionic Interactions: The amine group can be protonated under physiological pH, allowing for strong ionic interactions with acidic residues like aspartate or glutamate (B1630785) in the receptor's binding pocket.

Hydrophobic Interactions: The aliphatic carbon backbone of the molecule can engage in hydrophobic interactions with nonpolar residues of the receptor.

Computational tools like AutoDock Vina can be employed to predict the binding affinities of 2-(Tetrahydro-3-furanyl)ethanamine and its analogs to various biological targets, such as G-protein coupled receptors (e.g., serotonin (B10506) or dopamine (B1211576) receptors) or enzymes. By analyzing the resulting interaction patterns, researchers can hypothesize about the compound's mechanism of action and guide the synthesis of new derivatives with improved binding characteristics. nih.gov

Table 1: Illustrative Molecular Docking Results for 2-(Tetrahydro-3-furanyl)ethanamine with a Hypothetical Receptor

Quantitative Structure-Activity Relationship (QSAR) and Structure-Toxicity Relationship (QSTR) Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) are computational modeling methods that correlate the structural or physicochemical properties of a series of compounds with their biological activity or toxicity, respectively. nih.govnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression, to create a mathematical equation that predicts the desired endpoint. nih.govnih.gov

For a series of derivatives based on the 2-(Tetrahydro-3-furanyl)ethanamine scaffold, a QSAR study could be used to predict their inhibitory activity against a specific enzyme. nih.gov Conversely, a QSTR study could predict their toxicity towards an organism or cell line. nih.gov

Key steps in developing a QSAR/QSTR model include:

Data Set Compilation: A collection of structurally related compounds with experimentally determined activity or toxicity values is required. nih.gov

Descriptor Calculation: For each molecule, a wide range of descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Model Development and Validation: A statistical model is generated to link the descriptors to the observed activity/toxicity. The model's predictive power is then rigorously validated using both internal and external test sets of compounds. nih.govnih.gov

Such studies provide crucial insights into how structural modifications affect a compound's biological profile, guiding the design of safer and more potent molecules. nih.gov For example, a QSTR model might reveal that increasing a compound's lipophilicity (logP) leads to higher toxicity, directing chemists to synthesize more polar analogs.

Table 2: Hypothetical QSTR Data for 2-(Tetrahydro-3-furanyl)ethanamine Derivatives

Mechanistic Insights into Reaction Pathways and Catalysis Design

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions at the molecular level. For 2-(Tetrahydro-3-furanyl)ethanamine, this can involve studying its synthesis or its subsequent chemical transformations. Methods like Density Functional Theory (DFT) can be used to model reaction pathways, identify transition states, and calculate activation energies.

For instance, the synthesis of 2-(Tetrahydro-3-furanyl)ethanamine often proceeds via the reductive amination of 2-(tetrahydro-3-furanyl)acetaldehyde. Computational studies can model this reaction, comparing the energy profiles of different catalysts (e.g., Raney nickel) or reducing agents to optimize reaction conditions for higher yield and selectivity.

Furthermore, these computational methods can predict the reactivity of the final compound. Studies can elucidate the most likely sites for electrophilic or nucleophilic attack and model the transition states for various reactions, such as oxidation or substitution. This information is invaluable for designing new synthetic routes that use 2-(Tetrahydro-3-furanyl)ethanamine as a building block and for understanding its stability and potential degradation pathways.

In Silico Assessment of Preclinical Parameters (e.g., ADME, Cytotoxicity, Mutagenicity)

Before a chemical is considered for pharmaceutical development, its preclinical profile must be assessed. In silico tools play a critical role in the early evaluation of ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties, helping to filter out unsuitable candidates and reduce reliance on animal testing. ri.senih.gov

Absorption: Models can predict human intestinal absorption (HIA) and permeability through cell membranes, such as the Caco-2 cell line model, based on molecular properties like size, polarity, and hydrogen bonding capacity. nih.govresearchgate.net

Distribution: Predictions can be made about a compound's ability to cross the blood-brain barrier (BBB) or its tendency to bind to plasma proteins, which affects its availability to reach target tissues.

Metabolism: In silico tools can identify likely sites of metabolism on the molecule and predict which cytochrome P450 (CYP) enzymes are responsible for its breakdown. nih.gov

Excretion: The likely route of elimination from the body, whether through the kidneys or liver, can be estimated.

Cytotoxicity: Models can predict the potential for a compound to be toxic to cells, often by comparing its structure to those of known cytotoxic agents. nih.gov

Mutagenicity: A key toxicological endpoint is mutagenicity, the potential to cause genetic mutations. nih.gov In silico systems can predict the outcome of an Ames test, which assesses a chemical's ability to induce mutations in bacteria. imrpress.com These predictions are based on the presence of structural alerts—specific chemical substructures known to be associated with mutagenicity. imrpress.comkpi.ua

For 2-(Tetrahydro-3-furanyl)ethanamine, in silico ADME/Tox screening provides a comprehensive, albeit predictive, profile of its drug-like properties and potential liabilities.

Table 3: Illustrative In Silico Preclinical Profile for 2-(Tetrahydro-3-furanyl)ethanamine

Table of Mentioned Compounds

Patent Landscape and Intellectual Property Analysis

Global Patent Trends and Innovation Hotspots for 2-(Tetrahydro-3-furanyl)ethanamine and Structurally Related Compounds

The patenting activity for 2-(Tetrahydro-3-furanyl)ethanamine and its analogs, such as thiophene (B33073) ethylamine (B1201723), demonstrates a consistent global trend in protecting heterocyclic compounds for high-value applications. wipo.int Patent filings are not concentrated in one region but are spread across major innovation hubs in North America (USA), Europe (notably at the EPO), and East Asia (China, Japan, Republic of Korea). epo.orgwipo.int This geographical diversity indicates the broad relevance and commercial interest in this class of molecules.

Innovation hotspots appear to be centered around pharmaceutical and agrochemical research and development hubs. For instance, French pharmaceutical company Ipsen Pharma S.A.S. is the assignee for patents related to tetrahydrofuran (B95107) derivatives, indicating European interest in their therapeutic potential. google.comipsen.com Similarly, numerous patents originating from China focus on the synthesis of structurally related compounds like 2-thiophene ethylamine, underscoring the region's strength in process chemistry and intermediate manufacturing. google.comgoogle.comgoogle.compatsnap.com

Novel Derivatives: A significant number of patents protect novel molecular entities where the tetrahydrofuran or a related heterocycle serves as a core scaffold.

Process Innovation: There is a strong focus on patenting specific, efficient, and cost-effective synthetic routes. google.comgoogle.comgoogle.com This is particularly evident for commercially important intermediates, where process patents can provide a significant competitive advantage.

New Applications: Patents are frequently filed to protect new uses of existing or novel compounds, expanding their commercial potential into different therapeutic areas or industries. google.comgoogle.com

Stereoisomer-Specific Patents: Increasing sophistication in synthesis has led to patents that claim specific enantiomers or diastereomers of a compound, which often exhibit superior biological activity and are a key strategy for extending patent life and market exclusivity. nih.govacs.org

Representative Patents for Tetrahydrofuran Derivatives and Analogs

Patent NumberGeographical FocusKey Innovation AreaAssignee/Applicant Example
GB2200634BUnited KingdomTherapeutic use (antithrombotic agents) of tetrahydrofuran derivatives. google.comIpsen Pharma S.A.S. google.com
US6214859B1United StatesNovel ethylamine derivatives for use as psychotropic drugs. google.com(Not specified in results)
CN101885720BChinaMethod for synthesizing the related compound 2-thiophene ethylamine. google.comLianyungang Hongye Chemical Co Ltd google.com
US4289884AUnited StatesHerbicidal tetrahydrofuran derivatives. google.comShell Oil Company google.com
US11396498B2United StatesMethod for producing 2,5-bis(aminomethyl)tetrahydrofuran (B21127). google.com(Not specified in results)

Analysis of Patented Synthetic Routes and Key Intermediates

The synthesis of 2-(Tetrahydro-3-furanyl)ethanamine and its analogs is a subject of significant patent activity, with a clear focus on developing efficient and scalable manufacturing processes. The patented routes often rely on a few key classes of intermediates and reaction types.

Key Intermediates: A common strategy involves the use of a pre-formed tetrahydrofuran ring that is subsequently functionalized. Halogenated tetrahydrofurans, such as 2-(bromomethyl)tetrahydrofuran or 3-chlorotetrahydrofuran, are frequently cited as crucial intermediates. google.com These compounds allow for the introduction of the ethylamine side chain via nucleophilic substitution. For the synthesis of the structurally similar 2-thiophene ethylamine, 2-bromothiophene (B119243) is a patented key starting material. google.compatsnap.com

Patented Synthetic Routes: Several distinct synthetic strategies have been protected through patents:

Multi-step Synthesis from Basic Heterocycles: Chinese patents CN101885720B and CN102020631A describe a comprehensive, multi-step synthesis for the analogous 2-thiophene ethylamine starting from inexpensive thiophene. google.comgoogle.com The patented process involves sequential steps of bromination, Grignard reaction with magnesium, addition of ethylene (B1197577) oxide to form the ethanol (B145695) intermediate, followed by esterification and ammonolysis to yield the final ethylamine product. google.comgoogle.com This highlights a strategy of protecting an entire, economically viable manufacturing process.

Hydrogenation of Furan (B31954) Derivatives: A patented method for producing 2,5-bis(aminomethyl)tetrahydrofuran involves the catalytic hydrogenation of 2,5-bis(aminomethyl)furan. google.com This approach leverages readily available furan-based starting materials, which can be derived from biomass, and then reduces the aromatic ring to the saturated tetrahydrofuran system. google.comgoogle.com

Ring-Closing Dehydration and Cyclization: Methods for producing the core tetrahydrofuran ring itself are also patented. These include the acid-catalyzed dehydration of 1,4-butanediol. google.com Another patented route involves the cyclization of 3,4-dichlorobutan-1-ol with a base to form 3-chlorotetrahydrofuran, which can then be hydrogenated. google.com

Stereoselective Synthesis: Advanced synthetic methods that control the three-dimensional structure of the molecule represent a significant area of intellectual property. nih.gov While not specific to the target compound, related patents describe stereoselective methods, such as palladium-catalyzed reactions or the use of chiral catalysts, to produce specific isomers of substituted tetrahydrofurans. organic-chemistry.org Such methods are highly valuable as different stereoisomers can have vastly different biological activities.

Overview of Patented Synthetic Strategies

Synthetic StrategyKey IntermediatesReaction StepsRepresentative Patent Example
Multi-step synthesis from thiopheneThiophene, 2-bromothiophene, 2-thiophene ethanolBromination, Grignard reaction, Ethylene oxide addition, Ammonolysis. google.comCN101885720B google.com
Hydrogenation of furan precursors2,5-bis(aminomethyl)furanCatalytic hydrogenation using catalysts like Ru, Rh, Ni. google.comUS11396498B2 google.com
Cyclization of acyclic precursors1,4-butanediol, 3,4-dichlorobutan-1-olAcid-catalyzed dehydration or base-induced cyclization. google.comgoogle.comUS11149015B2, US4261901A google.comgoogle.com
Stereoselective cyclizationγ-hydroxy alkenesPalladium-catalyzed intramolecular olefin insertion. organic-chemistry.org(General method described in literature) organic-chemistry.org

Intellectual Property in Therapeutic, Agrochemical, and Industrial Applications

The intellectual property surrounding 2-(Tetrahydro-3-furanyl)ethanamine and its analogs is heavily concentrated in their application as building blocks for biologically active molecules, particularly in the pharmaceutical and agrochemical industries.

Therapeutic Applications: The ethylamine side chain combined with a heterocyclic core is a well-established pharmacophore. Consequently, a significant portion of patent protection is focused on therapeutic uses.

Central Nervous System (CNS) Disorders: Patent US6214859B1 explicitly claims ethylamine derivatives with bicyclic rings for use as psychotropic drugs, antidepressants, and treatments for Parkinson's and Alzheimer's diseases. google.com This indicates a strong interest in leveraging these structures to modulate neurological pathways.

Antithrombotic Agents: The British patent GB2200634B protects tetrahydrofuran derivatives for their potential as antithrombotic agents. google.com This aligns with the known application of the structurally related 2-thiophene ethylamine, which is a key intermediate in the synthesis of the widely used antiplatelet drug, clopidogrel.

Antifungal and Antiviral Agents: The tetrahydrofuran scaffold is a core component in various patented therapeutic agents. For example, derivatives of 2,2,4-trisubstituted tetrahydrofuran have been patented as antifungal agents. google.com Furthermore, complex bis- and tris-tetrahydrofuran ligands are integral to a class of highly potent HIV protease inhibitors designed to combat drug-resistant viral strains. nih.gov

Agrochemical Applications: The utility of tetrahydrofuran derivatives extends into the agrochemical sector, where patents protect their use as active ingredients in crop protection products.

Herbicides and Insecticides: A patent assigned to Shell Oil Company covers herbicidal tetrahydrofuran derivatives. google.com Other patents describe insecticidal compounds containing a tetrahydrofuran ring, demonstrating the versatility of this scaffold in developing new pesticides. google.com Agrochemical compositions containing solvents like tetrahydrofuran are also patented for improved application properties such as drift reduction and uptake by plants. googleapis.comgoogleapis.com

Industrial Applications: In an industrial context, the primary value and intellectual property focus for a compound like 2-(Tetrahydro-3-furanyl)ethanamine lies in its role as a versatile chemical intermediate or building block.

Polymer and Plasticizer Synthesis: The core tetrahydrofuran (THF) structure is a monomer for producing polytetramethylene ether glycol (PTMEG), a key component in polyurethane elastomers and fibers. lyondellbasell.com Derivatives have also been patented for use as plasticizers in polymers like PVC, leveraging renewable raw materials. google.com

Specialty Solvents and Reagents: THF is a widely used industrial and pharmaceutical solvent due to its ability to dissolve a broad range of compounds. lyondellbasell.com The functionalized nature of 2-(Tetrahydro-3-furanyl)ethanamine makes it a valuable starting material for the synthesis of more complex molecules in the fine chemical and pharmaceutical industries.

Patented Applications by Sector

SectorApplicationSupporting Patent Example
TherapeuticCNS Disorders (Antidepressants, etc.)US6214859B1 google.com
Antithrombotic AgentsGB2200634B google.com
Antifungal / Antiviral AgentsUS20050261330A1, google.com HIV Protease Inhibitors nih.gov
AgrochemicalHerbicidesUS4289884A google.com
InsecticidesCN1054854C google.com
IndustrialPolymer Synthesis (e.g., PTMEG)General Application Data lyondellbasell.com
Plasticizers for Polymers (e.g., PVC)US20160215119A1 google.com

Strategic Implications for Future Research and Development Efforts

The patent landscape for 2-(Tetrahydro-3-furanyl)ethanamine and its relatives offers several strategic insights for future research and development initiatives. The protection of intellectual property is crucial for incentivizing the significant investment required for innovation in these fields. oakwoodlabs.comifpma.orgeuropeanpharmaceuticalreview.com

Process Optimization and Cost Reduction: The existence of multiple, detailed patents for the synthesis of related intermediates like 2-thiophene ethylamine suggests that process chemistry is a highly competitive field. google.comgoogle.com Future R&D efforts could strategically focus on developing and patenting novel, more efficient, or "greener" synthetic routes for 2-(Tetrahydro-3-furanyl)ethanamine. A lower-cost synthesis could unlock new market opportunities or provide a competitive edge in supplying this building block for high-value products.

Focus on Chiral Technology: The biological activity of chiral molecules often resides in a single stereoisomer. The development of methods for the stereoselective synthesis of substituted tetrahydrofurans is an area of active research. nih.govorganic-chemistry.org A key strategic implication is to invest in the asymmetric synthesis of specific enantiomers of 2-(Tetrahydro-3-furanyl)ethanamine. Patenting a single, highly active isomer and its synthetic route can create a strong, defensible market position, effectively blocking competitors who may only have access to the racemic mixture.

Exploration of New Bioactivities: While the therapeutic potential in CNS and cardiovascular diseases is established for related structures, the full biological profile of 2-(Tetrahydro-3-furanyl)ethanamine itself may be underexplored. The existence of agrochemical patents for related compounds suggests that screening for herbicidal, insecticidal, or antifungal activity could be a fruitful, and potentially less crowded, field for innovation and patenting. google.comgoogle.com

Designing for Next-Generation Therapeutics: As first-generation drugs based on related scaffolds face patent expiration, there is a strategic need to develop next-generation therapeutics with improved properties. ipsen.com R&D could focus on using 2-(Tetrahydro-3-furanyl)ethanamine as a scaffold to design novel drugs with better efficacy, improved safety profiles, or the ability to overcome drug resistance, as seen in the development of advanced HIV protease inhibitors. nih.gov This forward-looking approach ensures a continued pipeline of valuable and patentable innovations.

Q & A

Q. What are the optimal synthetic routes for 2-(Tetrahydro-3-furanyl)ethanamine, and how can purity be validated?

Answer: The compound is commonly synthesized via reductive amination of 2-(tetrahydro-3-furanyl)acetaldehyde using ammonia and hydrogen in the presence of a catalyst (e.g., Raney nickel). Alternative routes include nucleophilic substitution of halogenated tetrahydrofuran derivatives with ethylamine .

  • Validation:
    • Purity Analysis: Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) to assess purity.
    • Structural Confirmation:
  • NMR: Key signals include δ<sup>1</sup>H: ~1.6–2.2 ppm (tetrahydrofuran protons), ~2.7 ppm (CH2NH2), and ~3.4 ppm (NH2).
  • Mass Spectrometry: Molecular ion peak at m/z 115.17 (C6H13NO<sup>+</sup>) .

Q. What spectroscopic techniques are critical for characterizing 2-(Tetrahydro-3-furanyl)ethanamine?

Answer: A multi-technique approach is recommended:

Technique Key Data
FT-IR Peaks at ~3350 cm<sup>-1</sup> (N-H stretch), ~2900 cm<sup>-1</sup> (C-H aliphatic), ~1100 cm<sup>-1</sup> (C-O in tetrahydrofuran).
<sup>13</sup>C NMR Signals for tetrahydrofuran carbons (~25–75 ppm), CH2NH2 (~40 ppm), and NH2 (~35 ppm).
ESI-MS Confirm molecular weight via [M+H]<sup>+</sup> at m/z 116.16.
Cross-validation with X-ray crystallography (if crystalline) or computational modeling (e.g., DFT) enhances reliability .

Q. How is this compound utilized in receptor-binding studies?

Answer: The ethylamine moiety and tetrahydrofuran ring make it a potential ligand for G protein-coupled receptors (GPCRs) or neurotransmitter transporters.

  • Methodology:
    • Radioligand displacement assays (e.g., using <sup>3</sup>H-labeled analogs).
    • Computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like serotonin or dopamine receptors .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of 2-(Tetrahydro-3-furanyl)ethanamine?

Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model:

  • Electrostatic Potential Surfaces: Identify nucleophilic/electrophilic regions.
  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict reactivity.
  • Thermochemistry: Estimate bond dissociation energies for degradation pathways.
    Validation against experimental IR or NMR data is critical to ensure accuracy .

Q. How do solvent effects influence the compound’s stability in biological assays?

Answer:

  • Experimental Design:
    • Test stability in PBS, DMSO, and cell culture media at 37°C over 24–72 hours.
    • Monitor degradation via LC-MS and compare half-lives.
  • Key Findings:
    • Polar aprotic solvents (e.g., DMSO) stabilize the amine group, while aqueous buffers may promote hydrolysis.
    • Add antioxidants (e.g., ascorbic acid) to mitigate oxidation .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Answer:

  • Issue: Discrepancies in unit cell parameters or space group assignments.
  • Resolution:
    • Use SHELXL for refinement, ensuring high-resolution data (≤ 1.0 Å).
    • Validate hydrogen bonding networks with neutron diffraction or DFT-optimized geometries.
    • Cross-check with Cambridge Structural Database (CSD) entries for analogous structures .

Q. How can mechanistic studies differentiate between competing reaction pathways (e.g., oxidation vs. substitution)?

Answer:

  • Isotopic Labeling: Use <sup>15</sup>N- or <sup>2</sup>H-labeled ethylamine to track substituent migration.
  • Kinetic Analysis: Monitor reaction rates under varying conditions (pH, temperature).
  • Computational Modeling: Identify transition states for oxidation (e.g., to acetic acid derivatives) vs. substitution (e.g., halogenation) using Gaussian or ORCA .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental spectroscopic data?

Answer:

  • Step 1: Re-optimize the DFT geometry with implicit solvent models (e.g., PCM for water).
  • Step 2: Compare calculated NMR chemical shifts (via GIAO method) with experimental values.
  • Step 3: If mismatches persist, consider dynamic effects (e.g., conformational flexibility) via molecular dynamics (MD) simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.